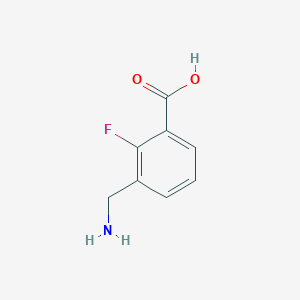

3-(Aminomethyl)-2-fluorobenzoic acid

Description

3-(Aminomethyl)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. It is characterized by an aminomethyl group (-CH₂NH₂) at the 3-position and a fluorine atom at the 2-position of the benzene ring. This compound is typically synthesized as a white to off-white crystalline powder with a purity exceeding 98% . Its structural features make it a versatile intermediate in pharmaceutical synthesis, agrochemical production, and materials research. Key applications include:

- Pharmaceuticals: As an active pharmaceutical ingredient (API) precursor or building block for anticonvulsants and other therapeutics.

- Agrochemicals: Intermediate for herbicides and insecticides.

- Research: Tool for developing novel compounds via functional group modifications .

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

3-(aminomethyl)-2-fluorobenzoic acid |

InChI |

InChI=1S/C8H8FNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,4,10H2,(H,11,12) |

InChI Key |

NZDCEZGWRUZTKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of a base to facilitate the formation of the enolate ion, which then reacts with the iminium ion formed from the amine and formaldehyde.

Industrial Production Methods

Industrial production methods for 3-(Aminomethyl)-2-fluorobenzoic acid may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-(Aminomethyl)-2-fluorobenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability . These interactions can affect the compound’s biological activity and efficacy in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-(Aminomethyl)-2-fluorobenzoic acid with structurally related fluorinated benzoic acid derivatives:

Key Observations:

Positional Isomerism: The relative positions of the amino/aminomethyl and fluorine substituents significantly influence reactivity and biological activity. For example, 2-amino-3-fluorobenzoic acid (amino at 2, F at 3) is prioritized in medicinal chemistry for its electronic effects on drug-receptor interactions, whereas 3-amino-4-fluorobenzoic acid (amino at 3, F at 4) is less explored but valuable in synthetic chemistry .

Functional Group Impact: The aminomethyl group in 3-(Aminomethyl)-2-fluorobenzoic acid enhances its versatility as a building block compared to simple amino-substituted analogs. This group allows for further derivatization (e.g., amidation, Schiff base formation) .

Chlorine and Methyl Substituents: The addition of chlorine (e.g., 6-amino-2-chloro-3-fluorobenzoic acid) or methyl groups (e.g., 2-amino-5-fluoro-3-methylbenzoic acid) alters lipophilicity and steric hindrance, affecting solubility and metabolic stability .

3-(Aminomethyl)-2-fluorobenzoic Acid

- Synthesis : Typically prepared via reductive amination of 2-fluorobenzoic acid derivatives or through multi-step functionalization of fluorinated benzaldehydes.

- Applications: Used in the synthesis of pregabalin analogs, a class of anticonvulsants, due to its ability to act as a γ-amino acid precursor .

Comparative Examples:

2-Fluorobenzoic Acid Hydrazide Derivatives (): Thiosemicarbazides and 1,2,4-triazoles derived from 2-fluorobenzoic acid hydrazide exhibit anticonvulsant activity in animal models. The fluorine atom enhances bioavailability by reducing metabolic degradation. Key Difference: Unlike 3-(Aminomethyl)-2-fluorobenzoic acid, these derivatives lack an aminomethyl group, limiting their utility in peptide-like drug design .

Trifluoromethyl-Substituted Analogs (): Compounds like 3-amino-4-(trifluoromethyl)benzoic acid (similarity score: 0.92) demonstrate enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group. These are preferred in agrochemicals for prolonged field efficacy.

Research Findings and Trends

- Anticonvulsant Activity: Fluorobenzoic acid derivatives with aminomethyl or hydrazide groups show promise in neurological drug development. For instance, 3-(Aminomethyl)-2-fluorobenzoic acid derivatives have been patented as intermediates for pregabalin-like drugs .

- Agrochemical Performance: Fluorine substitution improves pesticidal activity by enhancing membrane permeability. However, analogs with chlorine (e.g., 6-amino-2-chloro-3-fluorobenzoic acid) may offer broader-spectrum insecticidal properties .

- Purity Standards: Pharmaceutical-grade compounds (e.g., 3-(Aminomethyl)-2-fluorobenzoic acid at >98% purity) are critical for API synthesis, whereas lower-purity analogs (e.g., 95% pure 2-amino-5-fluoro-3-methylbenzoic acid) are sufficient for intermediate roles .

Biological Activity

3-(Aminomethyl)-2-fluorobenzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

3-(Aminomethyl)-2-fluorobenzoic acid is characterized by a fluorine atom attached to the benzene ring, which may influence its biological interactions. The presence of the aminomethyl group enhances its potential as a pharmacophore. The molecular formula is CHFNO, and it has a molecular weight of 185.18 g/mol.

Synthesis Methods

The synthesis of 3-(Aminomethyl)-2-fluorobenzoic acid typically involves:

- Starting Materials : 2-fluorobenzoic acid and formaldehyde.

- Reagents : Ammonia or amine derivatives for the aminomethylation step.

- Conditions : The reaction is generally conducted under acidic or basic conditions to facilitate the formation of the aminomethyl group.

Antimicrobial Activity

Research has indicated that 3-(Aminomethyl)-2-fluorobenzoic acid exhibits significant antimicrobial properties. For instance, studies have shown it to be effective against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Case Study : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.5 mM, depending on the strain tested.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. It was found to inhibit the growth of several fungal pathogens, including Candida albicans and Aspergillus niger.

- Case Study : A study reported an IC50 value of approximately 0.7 mM against Candida albicans, indicating moderate antifungal activity.

The biological activity of 3-(Aminomethyl)-2-fluorobenzoic acid can be attributed to its ability to interact with various biological targets:

- Protein Interactions : The aminomethyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial effects.

Comparative Analysis with Related Compounds

To better understand its biological activity, a comparison with similar compounds can be made:

| Compound Name | MIC (mM) against E. coli | IC50 (mM) against C. albicans | Notable Features |

|---|---|---|---|

| 3-(Aminomethyl)-2-fluorobenzoic acid | 0.5 - 1.5 | 0.7 | Fluorine substitution enhances activity |

| 4-Aminobenzoic acid | 1.0 - 2.0 | Not tested | Lacks fluorine; lower activity |

| 2-Fluorobenzoic acid | Not tested | Not tested | Similar structure; no amino group |

Research Findings and Future Directions

Recent research has focused on optimizing the synthesis of 3-(Aminomethyl)-2-fluorobenzoic acid derivatives to enhance their biological activities further. Modifications in the side chains and functional groups are being explored to improve solubility and bioavailability.

- Ongoing Studies : Investigations into the structure-activity relationships (SAR) are crucial for identifying more potent derivatives that could lead to novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.